molecular formula C30H46O7 B1249836 Lurlenol

Lurlenol

Cat. No. B1249836
M. Wt: 518.7 g/mol
InChI Key: HGCVITHBCNPTOB-BIIYHIOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lurlenol is a natural product found in Chlamydomonas allensworthii with data available.

Scientific Research Applications

Synthesis and Biological Activity

  • Lurlenic acid and lurlenol, identified as sex pheromones produced by the female gametes of the green flagellate Chlamydomonas, have been synthesized for scientific study. The synthesis process involved starting materials such as D-xylose, 2,3-dimethyl-p-hydroquinone, and geranylgeraniol or farnesol. Notably, both synthesized lurlenic acid and lurlenol were found to be biologically active, whereas a potential biogenetic precursor was inactive (Takanashi & Mori, 1997).

Stereoselective Synthesis

  • A stereoselective approach was used for the synthesis of lurlenic acid and lurlenol, highlighting the precision and specificity required in pheromone production for scientific purposes (Mori & Takanashi, 1996).

Implications in Biomedical Research

  • While specific studies on Lurlenol in the context of biomedical applications are limited, research on related compounds, such as carotenoids and luminescent materials, can provide insights into potential areas of investigation. For example, studies on lutein, a carotenoid, suggest its potential in various diseases and highlight the challenges in drug delivery, indicating similar areas where lurlenol could be researched (Madaan et al., 2017).

Luminescent Materials and Nanotechnology

  • Research on luminescent materials, such as ZnO nanoparticles, suggests a potential avenue for exploring lurlenol's properties in fields like bioimaging and drug delivery. This is particularly relevant given lurlenol's synthesis from compounds with luminescent properties (Xiong, 2013).

properties

Product Name

Lurlenol

Molecular Formula

C30H46O7

Molecular Weight

518.7 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[4-hydroxy-5-[(2E,6E,10E)-14-hydroxy-3,7,11-trimethyltetradeca-2,6,10-trienyl]-2,3-dimethylphenoxy]oxane-3,4,5-triol

InChI

InChI=1S/C30H46O7/c1-19(9-6-11-20(2)13-8-16-31)10-7-12-21(3)14-15-24-17-26(22(4)23(5)27(24)33)37-30-29(35)28(34)25(32)18-36-30/h10-11,14,17,25,28-35H,6-9,12-13,15-16,18H2,1-5H3/b19-10+,20-11+,21-14+/t25-,28+,29-,30+/m1/s1

InChI Key

HGCVITHBCNPTOB-BIIYHIOKSA-N

Isomeric SMILES

CC1=C(C=C(C(=C1C)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCCO)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O

Canonical SMILES

CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCCO)OC2C(C(C(CO2)O)O)O

synonyms

lurlene C
lurlenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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